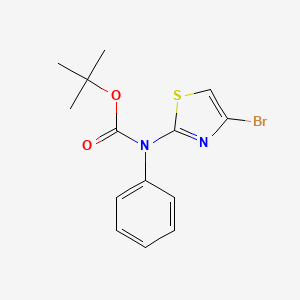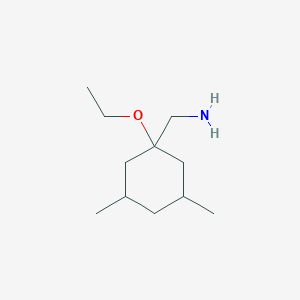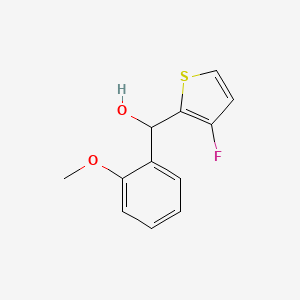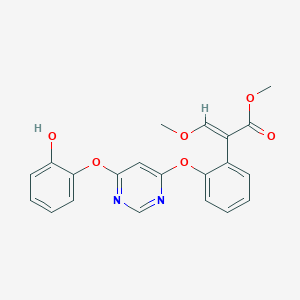![molecular formula C10H13NO3S B13081916 1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1384430-11-8](/img/structure/B13081916.png)
1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide is an organic compound with the molecular formula C10H13NO3S It is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with hydroxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 2-hydroxy-5-methoxyphenylthiol with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulfanyl group can also undergo redox reactions, affecting the redox balance within cells and potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a sulfanyl group.
2-Hydroxy-5-methoxyacetophenone: Contains a ketone group instead of a formamide group.
Thiazole derivatives: Contain a thiazole ring instead of a phenyl ring.
Uniqueness: 1-[(2-Hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide is unique due to the presence of both a sulfanyl group and a formamide group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1384430-11-8 |
|---|---|
Molekularformel |
C10H13NO3S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
S-(2-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NO3S/c1-11(2)10(13)15-9-6-7(14-3)4-5-8(9)12/h4-6,12H,1-3H3 |
InChI-Schlüssel |
HOAZDTZXRFQISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)



![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)
